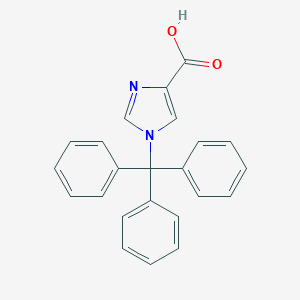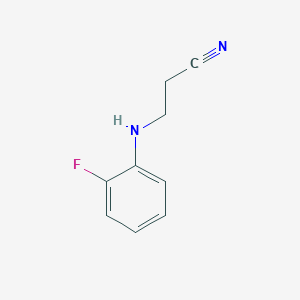
7-Methoxy-3,4-dihydroisoquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as “6,7-dimethoxy-3,4-dihydroisoquinoline”, has been reported. One method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . Another method for the synthesis of N-alkylated 3,4-dihydroisoquinolinone derivatives involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .
Molecular Structure Analysis
The molecular structure of “7-Methoxy-3,4-dihydroisoquinoline” can be inferred from its name and similar compounds. It likely contains a 3,4-dihydroisoquinoline core with a methoxy group (-OCH3) attached to the 7-position .
Applications De Recherche Scientifique
NMR Spectroscopy in Structural Elucidation : A study by Waigh (1980) demonstrated that 7-methoxy-3,4-dihydroisoquinoline, when reacted with a benzyl Grignard reagent, can be used in nuclear magnetic resonance (NMR) spectroscopy to differentiate between isomeric dihydroisoquinolines. This aids in identifying the position of RO-substituents in these compounds (Waigh, 1980).
Antitumor Activity : Zhu et al. (2011) synthesized a novel class of 3,4-dihydroisoquinolines, including 7-methoxy derivatives, and evaluated their antitumor activities. These compounds showed moderate antitumor activities in vitro, indicating their potential in cancer therapy (Zhu et al., 2011).
Mechanism Studies in Organic Synthesis : Doi et al. (1997) researched the Bischler–Napieralski isoquinoline synthesis, where 7-methoxy-3,4-dihydroisoquinolines emerged as a reaction product. This study provided insights into the reaction mechanisms of isoquinoline synthesis (Doi et al., 1997).
Phosphodiesterase Type 4 (PDE4) Inhibitors : Song et al. (2015) developed new PDE4 inhibitors using 7-methoxy-3,4-dihydroisoquinoline as a core structure. These compounds showed potential as treatments for conditions mediated by PDE4 (Song et al., 2015).
Analgesic Activity : A 2017 study synthesized 1-substituted 7-methoxy-3,4-dihydroisoquinoline derivatives with significant analgesic effects, surpassing some standard analgesics like ibuprofen (Сурикова et al., 2017).
Tumor-Vascular Disrupting Agents : Cui et al. (2017) identified 7-methoxy-3,4-dihydroisoquinoline derivatives as potential tumor-vascular disrupting agents, offering a novel approach for targeting blood vessels in tumors (Cui et al., 2017).
Stereochemistry in Organic Reactions : Gogte et al. (1970) studied the acid-catalyzed disproportionation of 7-methoxy-3,4-dihydroisoquinolines, contributing to the understanding of stereochemistry in organic reactions (Gogte et al., 1970).
Photophysical Properties in Solvents : Dubouski et al. (2006) explored the photophysical properties of 7-methoxy-3,4-dihydroisoquinoline in various solvents, providing insights into the behavior of such compounds under different conditions (Dubouski et al., 2006).
Pharmacological Effects : A 1942 study by Hjort et al. analyzed the pharmacological effects of 7-methoxy-3,4-dihydroisoquinoline derivatives, exploring their impact on blood pressure, respiration, and other physiological responses (Hjort et al., 1942).
Safety And Hazards
Propriétés
IUPAC Name |
7-methoxy-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZQPQPMHASUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN=C2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3,4-dihydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



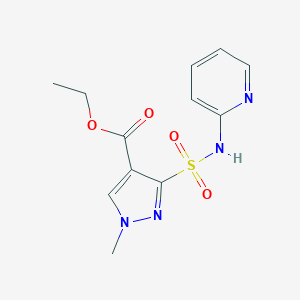


![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)

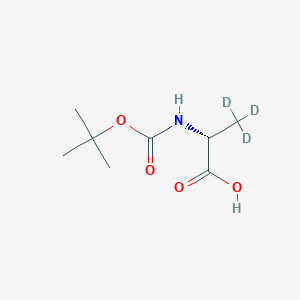
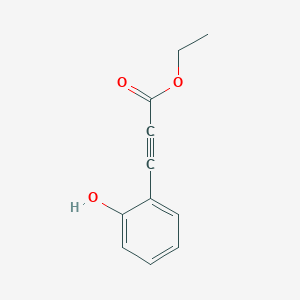
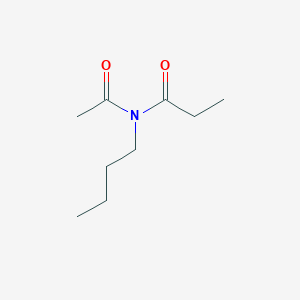
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)
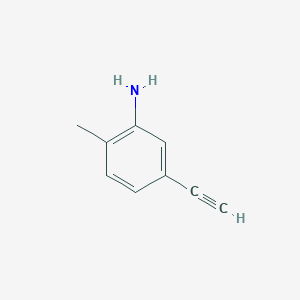
![4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B71895.png)
![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)
